

Application Notes and Protocols for Measuring GLL398-Induced Estrogen Receptor Degradation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GLL398 is a potent, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD).[1] As a boron-modified analog of GW5638, GLL398 demonstrates high binding affinity for Estrogen Receptor Alpha (ERα), including wild-type and clinically relevant mutant forms such as ERα-Y537S.[2][3] Its mechanism of action involves inducing the degradation of the ERα protein, which is a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) that primarily block receptor activity, SERDs like GLL398 eliminate the receptor protein altogether. This makes GLL398 a promising therapeutic agent for endocrine-resistant and metastatic breast cancer.[2][4] These application notes provide detailed methodologies to quantify and characterize GLL398-induced ERα degradation.

Mechanism of GLL398-Induced ERα Degradation

GLL398-induced degradation of ERα is mediated through the Ubiquitin-Proteasome System (UPS), a major pathway for controlled protein degradation in eukaryotic cells.[5][6] The process can be summarized in the following steps:

• Binding: GLL398 binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor.

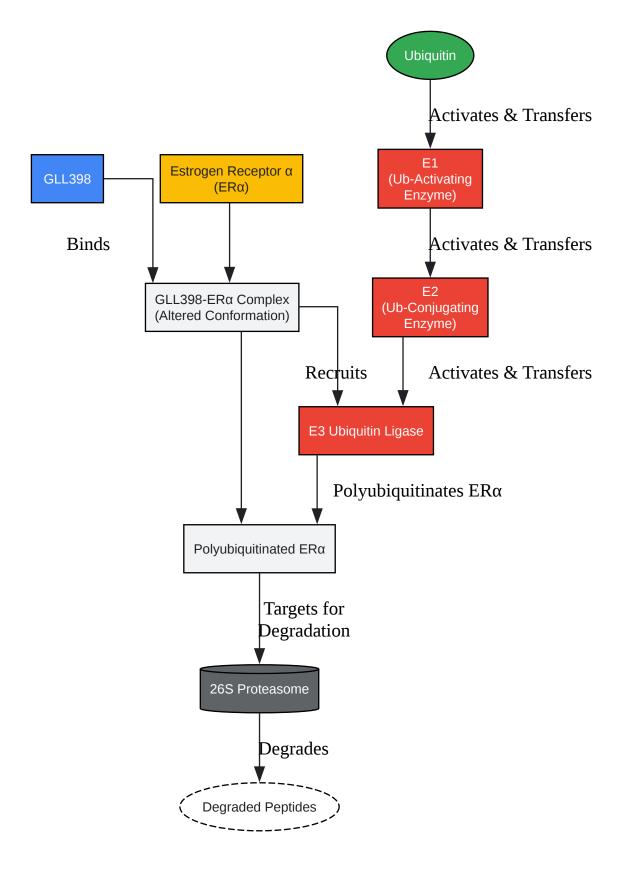






- Recognition and Ubiquitination: This new conformation is recognized by components of the cellular protein quality control machinery. An E3 ubiquitin ligase, a key enzyme in the UPS, is recruited to the GLL398-ERα complex.[7] The E3 ligase, in concert with E1 (ubiquitinactivating) and E2 (ubiquitin-conjugating) enzymes, catalyzes the attachment of a polyubiquitin chain to lysine residues on the ERα protein.[8][9]
- Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome.[7] The proteasome unfolds and proteolytically degrades the ERα into small peptides, while the ubiquitin molecules are recycled.[6]





Caption: GLL398-induced ERα degradation pathway.



Quantitative Data Summary

The efficacy of GLL398 can be assessed by its potency in inducing ER α degradation (DC50) and its effect on the stability of the ER α protein (half-life).

Table 1: Potency of GLL398 in ER α Degradation DC50: Concentration of GLL398 that induces 50% degradation of ER α after a 24-hour treatment.

Cell Line	ERα Status	DC50 (nM)	Maximum Degradation (Dmax) at 1 μM
MCF-7	Wild-Type	0.21[1]	>95%
T47D	Wild-Type	0.43[10]	>95%[10]
Tamoxifen-Resistant	Wild-Type	~1.0	>90%
MCF-7 Y537S	Mutant	~29.5 (IC50 binding) [11]	>90%

Table 2: Effect of GLL398 on ER α Protein Half-Life (t½) Determined by Cycloheximide Chase Assay.

Cell Line	Treatment	ERα Half-Life (hours)
MCF-7	Vehicle (DMSO)	8 - 10
MCF-7	GLL398 (1 μM)	< 2
T47D	Vehicle (DMSO)	7 - 9
T47D	GLL398 (1 μM)	< 2

Experimental Protocols

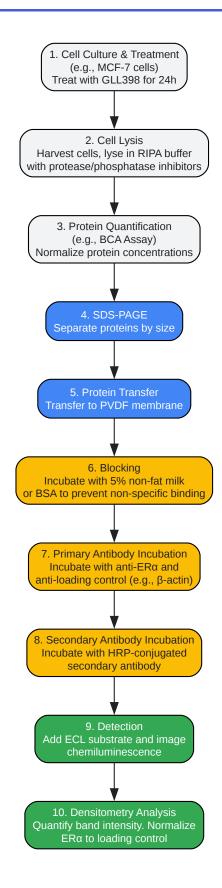
Here we provide detailed protocols for three key experiments to measure GLL398-induced $\text{ER}\alpha$ degradation.



Protocol 1: Western Blotting for ERα Quantification

This protocol is used to determine the steady-state levels of ER α protein in cells following treatment with GLL398.





Caption: Western Blotting experimental workflow.



Materials:

- ERα-positive breast cancer cells (e.g., MCF-7)
- Cell culture medium and supplements
- GLL398 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors[12]
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Allow them to attach and grow to 70-80% confluency. Treat cells with various concentrations of GLL398 (e.g., 0.1 nM to 10 μ M) or vehicle (DMSO) for 24 hours.
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13] Incubate on

Methodological & Application





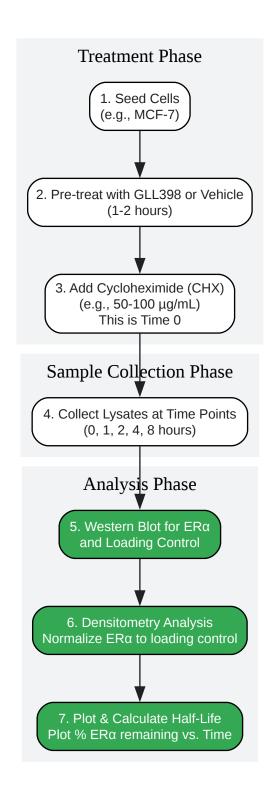
ice for 30 minutes with vortexing every 10 minutes. Centrifuge at $14,000 \times g$ for 20 minutes at 4° C. Collect the supernatant.[13]

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[12]
- Sample Preparation: Normalize the protein concentration for all samples with lysis buffer.
 Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
- SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
 Confirm transfer efficiency using Ponceau S staining.[14]
- Blocking: Wash the membrane with TBST and incubate in blocking buffer for 1 hour at room temperature with gentle agitation.[12]
- Antibody Incubation: Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin, diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and capture the signal using a chemiluminescence imager.
- Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
 Normalize the ERα signal to the corresponding loading control signal. Plot the normalized ERα levels against the GLL398 concentration to determine the DC50 value.

Protocol 2: Cycloheximide (CHX) Chase Assay

This assay measures the half-life of ER α by inhibiting new protein synthesis and observing the rate of degradation over time.[15]





Caption: Cycloheximide (CHX) Chase Assay workflow.

Materials:



- All materials from Protocol 1
- Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[16]

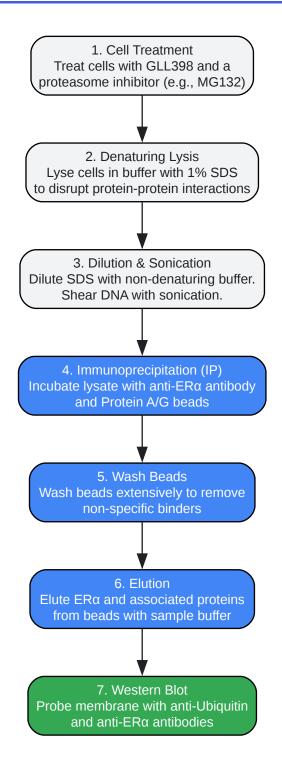
Procedure:

- Cell Seeding: Seed MCF-7 cells in a series of 6-well plates (one plate per time point).
- Pre-treatment: When cells reach 70-80% confluency, treat them with GLL398 (e.g., 1 μM) or vehicle (DMSO) for 1-2 hours.
- CHX Treatment: Add CHX to the media of all plates to a final concentration of 50-100 µg/mL.
 [16][17] This point is considered t=0.
- Time-Course Collection: Immediately harvest the cells from the t=0 plate as described in Protocol 1 (steps 2-3). Harvest the remaining plates at subsequent time points (e.g., 1, 2, 4, 6, 8 hours). Store lysates at -80°C until all time points are collected.[18]
- Western Blot Analysis: Analyze all lysates from the time course by Western blotting as described in Protocol 1 (steps 4-10).
- Data Analysis: For both vehicle and GLL398-treated groups, normalize the ERα band intensity at each time point to the loading control. Then, express the ERα level at each time point as a percentage of the level at t=0. Plot the percentage of remaining ERα against time on a semi-logarithmic graph. Determine the time at which 50% of the protein has been degraded to find the half-life (t½).

Protocol 3: In Vivo Ubiquitination Assay

This protocol demonstrates that GLL398 induces the polyubiquitination of ER α , the signal for proteasomal degradation.





Caption: In Vivo Ubiquitination Assay workflow.

Materials:

· All materials from Protocol 1



- Proteasome inhibitor (e.g., MG132)
- Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS)
- Dilution Buffer (e.g., RIPA buffer without SDS)
- Protein A/G magnetic beads or agarose beads
- Primary antibodies: Rabbit anti-ERα (for IP), Mouse anti-Ubiquitin (for WB)

Procedure:

- Cell Treatment: Seed MCF-7 cells in 10 cm dishes. When they reach 70-80% confluency, pre-treat with a proteasome inhibitor like MG132 (10 μM) for 2 hours to allow ubiquitinated proteins to accumulate. Then, add GLL398 (1 μM) or vehicle and incubate for an additional 4-6 hours.
- Denaturing Lysis: Wash cells with ice-cold PBS. Lyse cells in 1 mL of hot (95°C) Denaturing
 Lysis Buffer (1% SDS, 10 mM Tris pH 7.5, 1 mM DTT) to inactivate deubiquitinating enzymes
 (DUBs) and disrupt protein interactions. Scrape and boil the lysate for 10 minutes.
- Dilution and Sonication: Dilute the lysate 10-fold with ice-cold Dilution Buffer (to reduce SDS concentration to 0.1%). Sonicate to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
- Immunoprecipitation (IP): Normalize protein amounts for all samples. Set aside a small fraction (20-30 μL) as "Input". To the remaining lysate, add 2-4 μg of anti-ERα antibody and incubate overnight at 4°C with rotation.
- Bead Capture: Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
- Washing: Pellet the beads and wash them 4-5 times with ice-cold wash buffer (e.g., diluted lysis buffer) to remove non-specifically bound proteins.
- Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 10 minutes to elute the immunoprecipitated proteins.



• Western Blot: Analyze the eluates and the "Input" samples by Western blotting. Run on two separate gels. Probe one membrane with an anti-Ubiquitin antibody to detect the polyubiquitin smear on ERα. Probe the second membrane with an anti-ERα antibody to confirm successful immunoprecipitation. An increase in the high molecular weight ubiquitin smear in the GLL398-treated sample indicates induced ubiquitination of ERα.

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